molecular formula C9H9NO3 B1276694 Methyl 4-(hydroxyiminomethyl)benzoate CAS No. 53148-13-3

Methyl 4-(hydroxyiminomethyl)benzoate

Cat. No. B1276694
CAS RN: 53148-13-3
M. Wt: 179.17 g/mol
InChI Key: VVHXCSFDEMZQFY-UHFFFAOYSA-N
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Description

Methyl 4-(hydroxyiminomethyl)benzoate is a chemical compound that can be synthesized through various chemical reactions. It is related to benzoic acid derivatives and has been the subject of research due to its potential applications in different fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of compounds related to methyl 4-(hydroxyiminomethyl)benzoate involves several steps, including condensation reactions, esterification, and reduction processes. For instance, the synthesis of a structurally similar compound, methyl 4-(2,5-dihydroxybenzylamino)benzoate, is achieved by carbonation of the lithium salt of an aniline derivative, followed by esterification and coupling with an aldehyde, and finally reduction with sodium cyanoborohydride . Another related compound, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, is synthesized through a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 4-(hydroxyiminomethyl)benzoate has been elucidated using various spectroscopic techniques, including IR, NMR, and UV-Vis spectroscopies, as well as single-crystal X-ray diffraction . Density functional theory (DFT) calculations are also employed to optimize molecular structures and investigate vibrational frequencies and chemical shifts .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been studied through global chemical reactivity descriptors, natural population analysis (NPA), and the examination of energetic behavior in different solvent media . Additionally, the chlorination of methyl 4-amino-2-hydroxy-benzoate derivatives leads to various chlorinated products, demonstrating the compound's reactivity towards halogenation .

Physical and Chemical Properties Analysis

The physical properties of compounds in the same family as methyl 4-(hydroxyiminomethyl)benzoate, such as boiling points and refractive indices, have been reported . The chemical properties, including thermodynamic and non-linear optical (NLO) properties, are studied to understand the compound's behavior in different environments . The stability and decomposition products of these compounds under various conditions are also of interest, as seen in the study of the crystal structure and molecular modeling of methyl 4-(3-ethyl-3-hydroxymethyltriazen-1-yl) benzoate .

Scientific Research Applications

Crystal Growth and Material Science

Methyl 4-hydroxybenzoate has been used in the synthesis and growth of single crystals, with a focus on their optical, thermal, and mechanical properties. These crystals have applications in various fields including optoelectronics and material science. The characterization of these crystals involves techniques like FT-IR, FT-Raman, Vicker's microhardness testing, and X-ray diffraction ((Vijayan et al., 2003)).

Liquid Crystal Research

Research on Schiff base/ester liquid crystals has involved derivatives of 4-((2ʹ-substitutedphenylimino)methyl)phenyl-4”-alkoxy benzoates. These compounds show potential in developing new types of liquid crystals with unique mesophase behavior and stability. Differential scanning calorimetry and polarized light microscopy are used to investigate these properties, revealing insights into the influence of molecular structure on liquid crystal phases ((Ahmed et al., 2019)).

Environmental Microbiology

In environmental microbiology, Pseudomonas putida has been studied for its ability to degrade aromatic acids like benzoate and methylbenzoate. This research provides insights into the pathways and regulatory mechanisms of microbial degradation of aromatic compounds, which has implications for bioremediation and environmental sustainability ((Cowles et al., 2000)).

Synthesis and Photophysical Studies

Methyl 4-(hydroxyiminomethyl)benzoate derivatives have been synthesized for photophysical studies. These derivatives, like methyl 2-hydroxy-4-(pyridin-2-yl)benzoate, exhibit unique absorption and emission spectra, making them of interest in photophysical and photochemical research. Quantum mechanical calculations are often used to understand the effect of molecular modifications on these properties ((Yoon et al., 2019)).

Pharmaceutical Research

In pharmaceutical research, various derivatives of methyl 4-(hydroxyiminomethyl)benzoate are synthesized for potential use in drug development and as pharmaceutical intermediates. The synthesis methods and characterization of these compounds provide a foundation for further exploration in drug design and development ((Popovski et al., 2010)).

Safety and Hazards

“Methyl 4-(hydroxyiminomethyl)benzoate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, eye protection, and face protection are advised .

properties

IUPAC Name

methyl 4-(hydroxyiminomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-13-9(11)8-4-2-7(3-5-8)6-10-12/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHXCSFDEMZQFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80425494
Record name methyl 4-(hydroxyiminomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(hydroxyiminomethyl)benzoate

CAS RN

53148-13-3
Record name methyl 4-(hydroxyiminomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A suspension of methyl 4-formylbenzoate (4.92 g), hydroxylamine hydrochloride (5.21 g) and sodium acetate (6.15 g) in ethanol (50 ml) was refluxed for 2 hours. The mixture was poured into water and extracted with ethyl acetate and the separated organic layer was washed with brine and dried over magnesium sulfate. The solvents were removed under reduced pressure to give 4-methoxycarbonyl-benzaldehyde oxime (5.28 g).
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Synthesis routes and methods III

Procedure details

To a solution of methyl 4-formylbenzoate, 37-c, (5.0 g, 30.5 mmol) and hydroxylamine hydrochloride (2.5 g, 36.6 mmol) in THF/H2O (VTHF:VH2O=4:1, 50 mL) was added sodium acetate (3.5 g, 42.7 mmol). The reaction mixture was stirred at room temperature overnight and diluted with dichloromethane (400 mL), washed with water, dried with anhydrous Na2SO4, filtrated and concentrated in vacuo to provide compound, 37-d, (4.9 g, 90%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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